(E)-Ethyl 2-methylhex-4-enoate
Description
(E)-Ethyl 2-methylhex-4-enoate is an α,β-unsaturated ester characterized by a hex-4-enoate backbone with an ethyl ester group at position 1, a methyl substituent at position 2, and a trans (E)-configured double bond between positions 4 and 3.
Properties
IUPAC Name |
ethyl (E)-2-methylhex-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-8(3)9(10)11-5-2/h4,6,8H,5,7H2,1-3H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFWSELAMIOZPM-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC=CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)C/C=C/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 2-methylhex-4-enoate typically involves the esterification of 2-methylhex-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Reduction of the Carbonyl Group
The β-keto ester functionality undergoes selective reduction. Sodium borohydride (NaBH₄) in methanol at 0–5°C reduces the ketone to a secondary alcohol while preserving the ester and alkene groups:
Reaction :
Experimental Data :
-
Yield : 80% (mixture of diastereomers)
Hydrolysis of the Ester Group
The ester hydrolyzes under basic conditions to form the corresponding carboxylic acid. Aqueous NaOH in tetrahydrofuran (THF) under reflux cleaves the ester bond:
Reaction :
Experimental Data :
(3,5)-Oxonium-Ene Reaction
The α,β-unsaturated ester participates in (3,5)-oxonium-ene cyclization with aldehydes, catalyzed by boron trifluoride etherate (BF₃·OEt₂), to form 2,3,5,6-tetrasubstituted tetrahydropyrans:
Reaction :
Key Features :
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Catalyst : 10 mol% BF₃·OEt₂
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Stereoselectivity : Anti-periplanar geometry favored due to transition-state alignment .
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Yield : 60–75% for various aldehydes (e.g., benzaldehyde, cinnamaldehyde) .
Hydrogenation of the Double Bond
The C4–C5 double bond undergoes catalytic hydrogenation to yield a saturated ester. Palladium on carbon (Pd/C) in ethyl acetate at ambient pressure is effective:
Reaction :
Experimental Data :
Michael Addition Reactions
The α,β-unsaturated ester acts as a Michael acceptor in conjugate additions. For example, Grignard reagents add to the β-position:
Reaction :
Mechanistic Insight :
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Regioselectivity : Addition occurs exclusively at the β-carbon due to electron-withdrawing ester group .
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Stereochemistry : Retention of the (E)-configuration at the original double bond .
Key Mechanistic and Synthetic Insights
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Steric Effects : The 2-methyl group hinders nucleophilic attack at the α-carbon, directing reactivity to the β-position .
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Thermodynamic Control : Oxonium-ene reactions favor products with equatorial substituents in the tetrahydropyran ring .
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Functional Group Compatibility : The ester group remains intact during reductions and cyclizations, enabling sequential transformations .
Scientific Research Applications
(E)-Ethyl 2-methylhex-4-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed ester hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of (E)-Ethyl 2-methylhex-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Stability
The table below highlights key structural differences and their implications:
Key Insights :
- Steric Effects: The methyl group at C2 in this compound may hinder nucleophilic attacks compared to compounds with smaller substituents (e.g., H or NH-Ts) .
- Electronic Effects : Electron-withdrawing groups (e.g., Br in compound 55) increase electrophilicity at C4, whereas electron-donating groups (e.g., methoxy in compound 55) stabilize adjacent aromatic systems .
- Ring Strain vs. Conjugation: Cyclohexene derivatives (e.g., compounds 9-16) exhibit enhanced stability due to conjugation, whereas linear hex-4-enoates like the title compound may display higher reactivity in addition reactions .
Metal-Catalyzed Reactions
Compounds such as 3e and 55 are synthesized via metal-catalyzed reactions (e.g., MgBr₂·OEt₂), enabling the formation of complex α,β-unsaturated esters. However, yields are moderate (25% for 3e), likely due to competing side reactions or steric challenges .
Base-Catalyzed Condensations
Cyclohexene derivatives (compounds 9-16) are synthesized under basic conditions (NaOEt/EtOH), leveraging Claisen-Schmidt or Michael addition mechanisms. These methods achieve high yields, emphasizing the role of conjugation in stabilizing intermediates .
Hydrogen Bonding and Crystallinity
Compounds with hydrogen-bonding groups (e.g., NH-Ts in 3e and 55) exhibit distinct crystallization behaviors compared to the title compound, which lacks strong H-bond donors. Etter’s graph-set analysis () implies that NH-Ts derivatives may form stable crystalline networks via N–H···O interactions, whereas the title compound likely relies on weaker van der Waals forces .
Biological Activity
(E)-Ethyl 2-methylhex-4-enoate is an organic compound with the molecular formula C9H16O2, known for its diverse biological activities and applications in scientific research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Overview
- Molecular Formula : C9H16O2
- Molecular Weight : 156.23 g/mol
- CAS Number : 118942-48-6
This compound is primarily utilized as a starting material for synthesizing more complex organic molecules and in studying enzyme-catalyzed reactions due to its ester functionality.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biological targets. The key mechanisms include:
- Enzyme Interaction : The ester group undergoes hydrolysis in the presence of esterases, leading to the formation of biologically active metabolites. This reaction is crucial for its potential therapeutic applications.
- Substrate for Enzymatic Reactions : It serves as a substrate in enzyme-catalyzed ester hydrolysis, which is significant in metabolic pathways.
- Chemical Reactivity : The double bond allows for further chemical modifications, such as oxidation and reduction, enhancing its versatility in synthetic biology.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound, highlighting its potential applications in medicine and industry.
Table 1: Summary of Biological Activities
Case Study: Enzyme Interaction
In a study examining the hydrolysis of this compound by carboxylesterases, it was found that the compound exhibited significant substrate activity, leading to the formation of the corresponding acid and alcohol. This reaction demonstrated high specificity and efficiency, making it a valuable compound for further research into enzyme-substrate interactions.
Comparison with Similar Compounds
This compound can be compared with other esters to highlight its unique properties:
| Compound | Structure | Key Differences |
|---|---|---|
| Ethyl 2-methylhexanoate | C9H18O2 | Lacks double bond |
| Methyl 2-methylhex-4-enoate | C8H14O2 | Contains methyl instead of ethyl group |
| Ethyl 3-methylhex-4-enoate | C9H16O2 | Methyl group positioned differently |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (E)-Ethyl 2-methylhex-4-enoate while minimizing stereochemical impurities?
- Methodological Answer : Design experiments using a factorial approach to test variables such as reaction temperature, solvent polarity, and catalyst type (e.g., Brønsted acids vs. Lewis acids). Monitor stereochemical outcomes via chiral HPLC or polarimetry. For reproducibility, document baseline conditions (e.g., 0.1 mol% catalyst loading, 24-hour reaction time) and incrementally adjust one variable at a time. Cross-validate results with computational models (e.g., DFT calculations) to predict energy barriers for competing stereochemical pathways .
Q. What spectroscopic techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer : Combine -NMR (to verify the ethyl ester and alkene protons), -NMR (to confirm carbonyl and alkene carbons), and IR spectroscopy (for ester C=O stretching at ~1740 cm). For stereochemical confirmation, use NOESY or ROESY NMR to observe spatial proximity between the ethyl group and the methyl substituent on the double bond. Compare experimental data with simulated spectra from computational tools like Gaussian or ORCA .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantiomeric excess values for this compound across different catalytic systems?
- Methodological Answer : Conduct a systematic review of literature data, categorizing studies by catalyst class (e.g., organocatalysts vs. metal complexes) and reaction conditions. Perform meta-analysis to identify outliers and assess sources of bias (e.g., unoptimized workup procedures). Replicate key experiments under standardized conditions, using chiral stationary phase GC/MS for precise enantiomeric ratio quantification. Apply statistical tests (e.g., ANOVA) to determine if discrepancies arise from methodological variability or intrinsic catalytic limitations .
Q. What strategies are effective for analyzing hydrogen-bonding interactions in crystalline this compound derivatives?
- Methodological Answer : Use single-crystal X-ray diffraction (employing SHELXL for refinement) to determine intermolecular interactions. Apply graph-set analysis (as per Etter’s formalism) to classify hydrogen-bonding patterns (e.g., chains, rings). Complement crystallographic data with Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction contributions. For dynamic behavior, perform variable-temperature XRD or solid-state NMR to probe thermal stability of H-bond networks .
Q. How should researchers design kinetic studies to elucidate the isomerization mechanism of this compound under acidic conditions?
- Methodological Answer : Employ stopped-flow UV-Vis spectroscopy to monitor real-time isomerization rates. Vary acid concentration (0.1–1.0 M HCl) and temperature (25–60°C) to construct Arrhenius plots. Use deuterated solvents (DO) for kinetic isotope effect studies to distinguish proton-transfer steps. Validate mechanisms with DFT-based transition-state modeling (e.g., using Gaussian 16) to identify rate-determining steps .
Methodological and Analytical Challenges
Q. What statistical approaches are recommended for interpreting conflicting data in solvent effects on this compound reactivity?
- Methodological Answer : Apply multivariate regression analysis to decouple solvent polarity, viscosity, and hydrogen-bond donor capacity. Use principal component analysis (PCA) to reduce dimensionality and identify dominant solvent parameters. Validate models with leave-one-out cross-validation (LOOCV) to avoid overfitting. For reproducibility, adhere to FAIR data principles by archiving raw datasets in repositories like Zenodo or Figshare .
Q. How can researchers ensure rigor in meta-analyses of this compound’s physicochemical properties?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews. Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000, ≥95% purity). Assess study quality via QUADAS-2 for experimental bias. Use random-effects models in software like RevMan to account for heterogeneity. Address publication bias via funnel plots and Egger’s regression test .
Ethical and Reproducibility Considerations
Q. What protocols mitigate risks when handling hazardous intermediates in this compound synthesis?
- Methodological Answer : Conduct a hazard assessment using tools like CAMEO or EPA’s ChemSTER. Implement engineering controls (e.g., fume hoods) and personal protective equipment (nitrile gloves, lab coats). Document waste disposal per OSHA and local regulations. For high-risk steps (e.g., using toxic catalysts), validate alternative green chemistry approaches (e.g., biocatalysis) .
Q. How should researchers address irreproducibility in spectral assignments for this compound derivatives?
- Methodological Answer : Establish a reference database of NMR and IR spectra under standardized conditions (e.g., 400 MHz, CDCl). Use collaborative platforms like NMRShiftDB to crowdsource data validation. For ambiguous peaks, employ 2D NMR (HSQC, HMBC) or high-resolution MS to resolve structural ambiguities. Publish full spectral parameters (δ, J-values) alongside experimental details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
